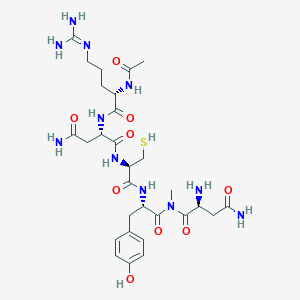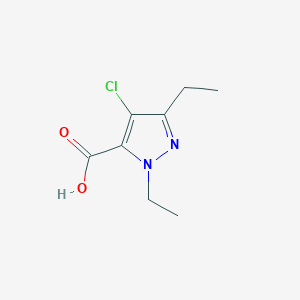
2,3'-二氯联苯
描述
2,3’-Dichlorobiphenyl belongs to the class of organic compounds known as polychlorinated biphenyls . These are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety . It is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound .
Synthesis Analysis
Chlorobiphenyls, including 2,3’-Dichlorobiphenyl, have been synthesized using various methods. One method involves the decomposition of aroyl peroxides in appropriate substrates, which has yielded high yields of chlorobiphenyls . Mono- and dichlorobiphenyls have been prepared using new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .
Molecular Structure Analysis
The molecular formula of 2,3’-Dichlorobiphenyl is C12H8Cl2 . The molecular weight is 223.1 g/mol . The IUPAC name is 1,2-dichloro-3-phenylbenzene .
Chemical Reactions Analysis
Biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners .
Physical And Chemical Properties Analysis
2,3’-Dichlorobiphenyl is a solid substance . It has excellent physical and chemical properties, which have led to its widespread use in industrial, commercial, and agricultural fields .
科学研究应用
新陈代谢和环境影响
- 植物-水-土壤系统中的新陈代谢:2,3'-二氯联苯在植物-水-土壤系统中代谢为单羟基衍生物,可能还会生成二羟基衍生物和去氯产物 (Moza et al., 1974)。
- 光去氯反应:光去氯研究表明,在特定条件下,2,3'-二氯联苯会转化为单氯联苯,揭示了环境降解过程的见解 (Nishiwaki et al., 1982)。
化学结构和性质
- 晶体结构分析:2,3-二氯-3',4'-二羟基联苯的晶体结构,作为2,3'-二氯联苯的代谢物,显示出分子内氢键和π-π堆积相互作用,有助于理解其化学性质 (Dhakal et al., 2019)。
- 通过羰基化形成酸:2,3'-二氯联苯的羰基化反应导致氯苯甲酸的形成,展示了其化学反应性和形成衍生物的潜力 (Boyarskiy et al., 2009)。
提取和分析技术
- 提取方法:对微波辅助提取和亚临界水提取方法在2,3'-二氯联苯中的研究为从环境样品中提取的有效技术提供了见解 (Hu Wei-hong, 2010)。
催化过程和去氯
- 催化剂上的氢去氯反应:在Ni-Mo/Al2O3催化剂上对二氯联苯的氢去氯研究提供了有关这些化合物中氯的去除效率和机制的见解 (Gryglewicz et al., 2006)。
环境和生物相互作用
- 环境追踪和分析:对哈利法克斯港中3,3'-二氯联苯来源的追踪研究突显了这类化合物的环境存在和潜在影响 (King et al., 2002)。
- 人类细胞模型中的新陈代谢:对HepG2细胞中3,3'-二氯联苯代谢的研究揭示了一种复杂的氧化代谢物混合物,为了解其人体代谢途径提供了重要见解 (Zhang et al., 2020)。
安全和危害
2,3’-Dichlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an appropriate treatment and disposal facility .
属性
IUPAC Name |
1-chloro-2-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBBDTRJIVXKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074024 | |
| Record name | 2,3'-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dichlorobiphenyl | |
CAS RN |
25569-80-6 | |
| Record name | 2,3'-Dichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3'-Dichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-DICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ4O46M8F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















